

Unveiling Novel Saponins in Panax notoginseng: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *RE 11775*

Cat. No.: *B1679240*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the recent discoveries of novel saponins in Panax notoginseng extracts. It is intended for researchers, scientists, and drug development professionals interested in the phytochemistry and pharmacology of this important medicinal plant. This document details the structures of newly identified saponins, presents quantitative data, outlines comprehensive experimental protocols for their extraction, isolation, and analysis, and visualizes their known signaling pathways.

Introduction to Novel Panax notoginseng Saponins

Panax notoginseng, also known as Sanqi or Tianqi, is a traditional Chinese medicine with a long history of use for its hemostatic, anti-inflammatory, and neuroprotective properties.^[1] The primary bioactive constituents of *P. notoginseng* are dammarane-type saponins, commonly referred to as ginsenosides or notoginsenosides.^[1] While the major saponins like ginsenosides Rg1, Rb1, and notoginsenoside R1 are well-characterized, recent advancements in analytical techniques have led to the discovery of a plethora of novel, minor saponins. These newly identified compounds, including notoginsenosides Ft1, B, Ab1-3, Fh1-9, SL1-SL8, and others, are gaining attention for their unique pharmacological activities and potential therapeutic applications.^{[2][3]}

This guide focuses on these novel saponins, providing a consolidated resource for their study and potential exploitation in drug discovery and development.

Quantitative Data on Novel Saponins

The following tables summarize the structural information for some of the recently discovered saponins in *Panax notoginseng*.

Table 1: Recently Identified Novel Saponins in *Panax notoginseng*

Saponin Name	Molecular Formula	Molecular Weight (g/mol)	Plant Part	Reference
Notoginsenoside A	<chem>C53H90O23</chem>	1095.28	Root	[4]
Notoginsenoside B	<chem>C53H88O23</chem>	1093.26	Root	[4]
Notoginsenoside C	<chem>C53H88O24</chem>	1109.26	Root	[4]
Notoginsenoside D	<chem>C59H100O27</chem>	1241.41	Root	[4]
Notoginsenoside Fa	<chem>C59H100O27</chem>	1241.2	Not specified	[5]
Notoginsenoside Ft1	<chem>C47H82O19</chem>	947.14	Not specified	[6]
Notoginsenoside NL-I	<chem>C53H90O23</chem>	1095.28	Leaves	[7]
Notoginsenoside NL-J	<chem>C47H80O19</chem>	945.12	Leaves	[7]
Notoginsenoside R1	<chem>C47H80O18</chem>	933.1	Root	[8]
Notoginsenoside SL1	<chem>C53H90O22</chem>	1079.28	Leaves	[9]
Notoginsenoside SL2	<chem>C53H90O23</chem>	1095.28	Leaves	[9]
Notoginsenoside SL3	<chem>C59H100O27</chem>	1241.41	Leaves	[9]
Notoginsenoside SL4	<chem>C59H100O27</chem>	1241.41	Leaves	[9]

Experimental Protocols

Extraction of Saponins from *Panax notoginseng*

This protocol describes a general method for the extraction of total saponins from *P. notoginseng* plant material.

3.1.1. Ethanol Reflux Extraction

- Sample Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.
- Extraction:
 - Place the powdered plant material in a round-bottom flask.
 - Add 60-75% (v/v) ethanol at a solid-to-liquid ratio of 1:14 (g/mL).[\[3\]](#)[\[10\]](#)
 - Heat the mixture to reflux at 60°C for 1.5 to 2 hours.[\[3\]](#)
 - Repeat the extraction process twice on the plant residue to ensure maximum yield.
- Filtration and Concentration:
 - Filter the combined extracts to remove solid plant material.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator until the ethanol is completely removed.

3.1.2. Ultrasound-Assisted Extraction (UAE)

- Sample Preparation: Prepare the plant material as described in the reflux extraction method.
- Extraction:
 - Suspend the powdered material in 86% ethanol at a liquid-to-solid ratio of 19:1 (mL/g).
 - Perform ultrasonication for 1.5 hours.

- Filtration and Concentration: Follow the same procedure as in the reflux extraction method.

Isolation and Purification of Novel Saponins

This section outlines a multi-step chromatographic procedure for the isolation of individual saponins from the crude extract.

- Macroporous Resin Column Chromatography (Initial Fractionation):
 - Suspend the concentrated crude extract in water and apply it to a pre-conditioned macroporous resin column (e.g., D101).[3]
 - Wash the column with distilled water to remove sugars and other polar impurities.
 - Elute the saponins with a stepwise gradient of ethanol-water (e.g., 30%, 50%, 70%, 95% ethanol).
 - Collect the fractions and monitor the saponin content using Thin Layer Chromatography (TLC).
- Silica Gel Column Chromatography (Fine Separation):
 - Combine the saponin-rich fractions and concentrate them to dryness.
 - Dissolve the residue in a minimal amount of the initial mobile phase and load it onto a silica gel column.
 - Elute the column with a gradient of chloroform-methanol or ethyl acetate-n-butanol-water. [11][12]
 - Collect fractions and analyze them by TLC or HPLC to identify fractions containing the target novel saponins.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
 - Further purify the fractions containing the saponins of interest using a prep-HPLC system with a C18 column.

- Use a mobile phase consisting of a gradient of acetonitrile and water.
- Collect the peaks corresponding to the individual saponins.
- Remove the solvent under vacuum to obtain the purified novel saponins.

UPLC-QTOF-MS/MS for Identification and Quantification

This protocol provides a framework for the analysis of novel saponins using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.

- Sample Preparation:

- Accurately weigh the dried extract or purified saponin.
- Dissolve the sample in methanol to a final concentration of approximately 1 mg/mL.
- Filter the solution through a 0.22 µm syringe filter before injection.

- UPLC Conditions:

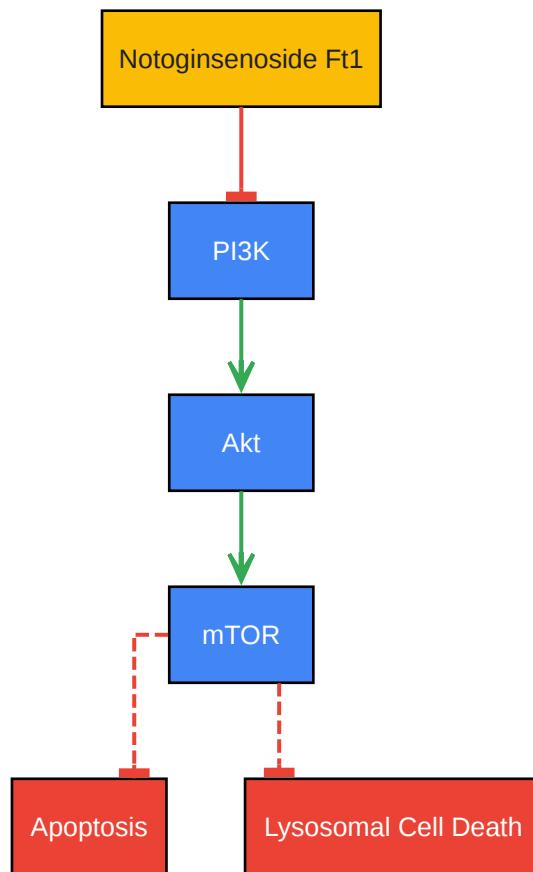
- Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).
- Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
- Flow Rate: 0.3 mL/min.[13]
- Injection Volume: 5 µL.[13]

- QTOF-MS/MS Conditions:

- Ionization Mode: Negative electrospray ionization (ESI-).[13]
- Capillary Voltage: 4.0 kV.[13]
- Gas Temperature: 300°C.[13]

- Data Acquisition: Acquire data in both full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

Signaling Pathways and Mechanisms of Action

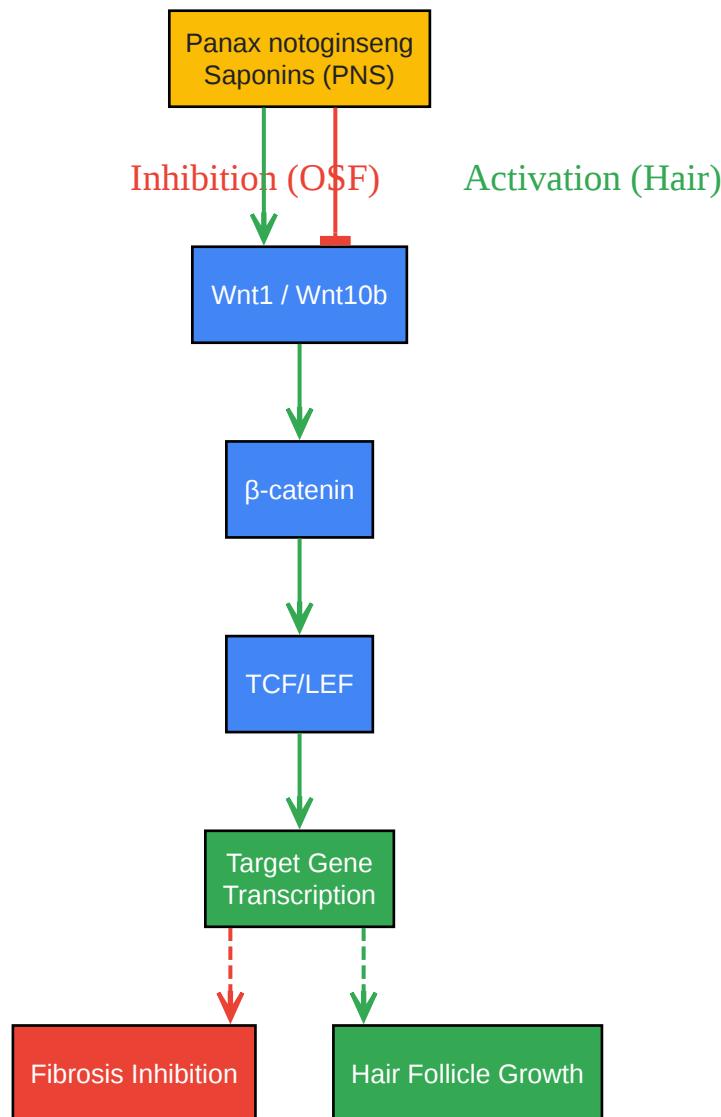

Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of novel *P. notoginseng* saponins, with a significant focus on Notoginsenoside Ft1.

Notoginsenoside Ft1 Signaling Pathways

Notoginsenoside Ft1 has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

4.1.1. PI3K/Akt/mTOR Pathway

Notoginsenoside Ft1 inhibits the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer cells.[\[6\]](#)[\[14\]](#) This inhibition leads to the induction of apoptosis and lysosomal cell death in hepatocellular carcinoma cells.[\[14\]](#) The pathway is also implicated in the pro-proliferative and collagen-producing effects of Ft1 on human dermal fibroblasts.[\[15\]](#)



[Click to download full resolution via product page](#)

Notoginsenoside Ft1 inhibits the PI3K/Akt/mTOR pathway.

4.1.2. Wnt/β-catenin Signaling Pathway

Total Panax notoginseng saponins (PNS) have been demonstrated to inhibit the Wnt/β-catenin signaling pathway, which plays a role in fibrosis.^[16] PNS treatment leads to a decrease in the expression of Wnt1 and β-catenin.^[16] Conversely, in the context of hair follicle growth, PNS has been shown to promote the Wnt/β-catenin pathway by upregulating β-catenin, Wnt10b, and LEF1.^[17]



[Click to download full resolution via product page](#)

PNS modulates the Wnt/β-catenin signaling pathway.

Experimental Workflow for Saponin Discovery

The general workflow for the discovery and characterization of novel saponins from *Panax notoginseng* is depicted below.

[Click to download full resolution via product page](#)

Workflow for the discovery of novel saponins.

Conclusion

The discovery of novel saponins in *Panax notoginseng* continues to expand the phytochemical landscape of this important medicinal plant. The application of modern analytical techniques has been instrumental in identifying these minor constituents and is beginning to unravel their complex pharmacological activities. This technical guide provides a foundational resource for researchers to further explore the chemistry and biology of these novel saponins, with the ultimate goal of developing new therapeutic agents. The detailed protocols and pathway diagrams presented herein are intended to facilitate the design and execution of future studies in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retraction: *Panax notoginseng* saponins regulate VEGF to suppress esophageal squamous cell carcinoma progression via DVL3-mediated Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A narrative review of *Panax notoginseng*: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Natural Product Description|Notoginsenoside Fa [sinophytochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Notoginsenoside R1 | C47H80O18 | CID 441934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development and validation of an UFLC-MS/MS assay for the absolute quantitation of nine notoginsenosides in rat plasma: Application to the pharmacokinetic study of *Panax Notoginseng* Extract - Xi'an Jiaotong University [scholar.xjt.edu.cn:443]
- 10. scispace.com [scispace.com]

- 11. Isolation of dammarane saponins from Panax notoginseng by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation of four high-purity dammarane saponins from extract of Panax notoginseng by centrifugal partition chromatography coupled with evaporative light scattering detection in one operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Notoginsenoside Ft1 induces lysosomal cell death and apoptosis by inhibiting the PI3K/AKT/mTOR pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Panax notoginseng saponins improve oral submucous fibrosis by inhibiting the Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling Novel Saponins in Panax notoginseng: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679240#discovery-of-novel-saponins-in-panax-notoginseng-extracts>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com